molecular formula C7H8O7 B047813 Anhydromethylenecitric acid CAS No. 144-16-1

Anhydromethylenecitric acid

Cat. No. B047813
Key on ui cas rn: 144-16-1
M. Wt: 204.13 g/mol
InChI Key: PXPMCAKTYKAROX-UHFFFAOYSA-N
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Patent
US05049699

Procedure details

A mixture of 2 (50 g), triethylamine (75 ml) and decanol (110 ml) in ethanol-free chloroform (500 ml) was refluxed for 42 hours. GC analysis indicated a 10:1 mixture of the 2- and 1-monodecyl ester in addition to about 9% of unreacted starting material. Processing as indicated above gave the crude product (69.6 g, 86%) as an opalescent oil. This oil was dissolved in hot toluene (200 ml) on the steam bath, filtered from a small amount of insoluble material, which was washed with two additional portions of hot toluene (50 ml) and the combined filtrates cooled at room temperature.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
2- and 1-monodecyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C1[O:6][C:5]([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=[O:9])[C:3](=[O:4])[O:2]1.C(N([CH2:20][CH3:21])CC)C.[CH2:22](O)[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(O)C>[CH2:22]([CH:7]([C:5]([CH2:11][C:12]([OH:14])=[O:13])([C:3]([OH:2])=[O:4])[OH:6])[C:8]([OH:10])=[O:9])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:20][CH3:21]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1OC(=O)C(O1)(CC(=O)O)CC(=O)O
Name
Quantity
75 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
110 mL
Type
reactant
Smiles
C(CCCCCCCCC)O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
2- and 1-monodecyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 42 hours
Duration
42 h
ADDITION
Type
ADDITION
Details
in addition to about 9%

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C(C(=O)O)C(O)(C(=O)O)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 69.6 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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